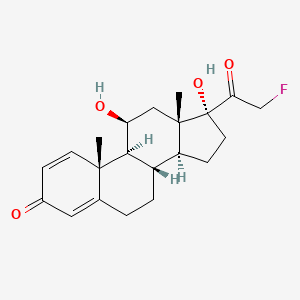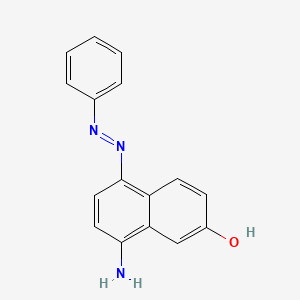
2-Naphthalenol, 8-amino-5-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 8-amino-5-(phenylazo)- is an organic compound with the molecular formula C16H13N3O. It is a derivative of naphthol and is characterized by the presence of an amino group and a phenylazo group attached to the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 8-amino-5-(phenylazo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to carry out the diazotization and coupling reactions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 8-amino-5-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 8-amino-5-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and inks.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 8-amino-5-(phenylazo)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction to form amines, which can further interact with biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenol, 1-(phenylazo)-
- 2-Naphthalenol, 4-amino-5-(phenylazo)-
- 2-Naphthalenol, 6-amino-5-(phenylazo)-
Comparison
2-Naphthalenol, 8-amino-5-(phenylazo)- is unique due to the specific positioning of the amino and phenylazo groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as its specific color and reactivity, making it particularly valuable in dye and pigment applications compared to its similar counterparts.
Propiedades
Número CAS |
85-11-0 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
8-amino-5-phenyldiazenylnaphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-15-8-9-16(13-7-6-12(20)10-14(13)15)19-18-11-4-2-1-3-5-11/h1-10,20H,17H2 |
Clave InChI |
LILUGONJGLSBDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



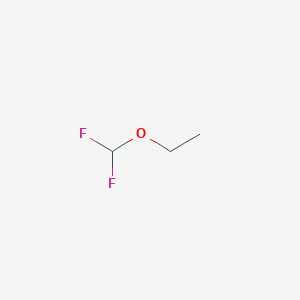
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
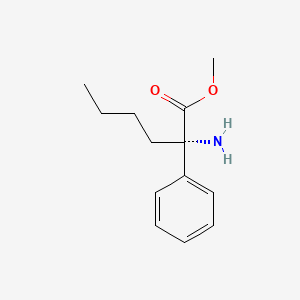
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
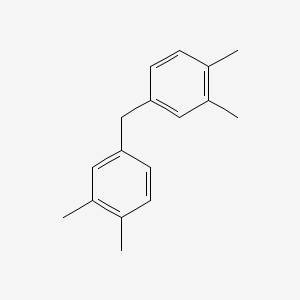
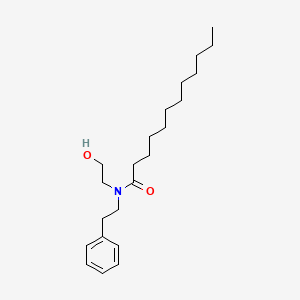
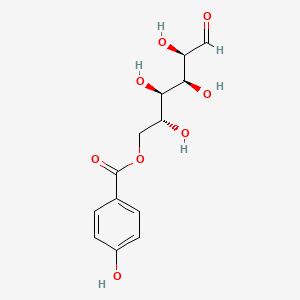

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
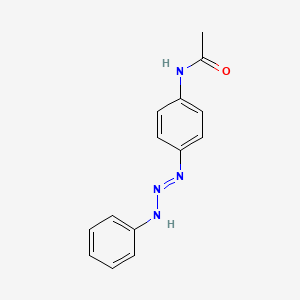

![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
